Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine
Overview
Description
Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is a complex organic compound that features a combination of aromatic rings, halogen substituents, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine typically involves multi-step organic reactions. One common approach is the acylation of 2-amino-5-bromobenzhydrol with O-chlorobenzoyl chloride to form the intermediate N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The halogen substituents (chlorine and bromine) can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine involves its interaction with specific molecular targets. The compound’s aromatic rings and halogen substituents allow it to interact with enzymes and receptors through π-π stacking and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine
- Methyl N-(2-(O-chlorobenzamido)-5-fluorobenzhydryl)-glycine
- Methyl N-(2-(O-chlorobenzamido)-5-iodobenzhydryl)-glycine
Uniqueness
Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and bromine atoms in the aromatic rings enhances its reactivity and potential for diverse applications compared to similar compounds with different halogen substituents.
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFRRJBGAQAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923145 | |
Record name | N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119935-36-3 | |
Record name | Glycine, N-((5-bromo-2-((2-chlorobenzoyl)amino)phenyl)phenylmethyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119935363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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